2-(Trifluoromethyl)quinoline
Description
Significance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has made fluorine a prized element in the toolbox of medicinal chemists. tandfonline.comacs.org An estimated 20-30% of all pharmaceuticals currently on the market contain at least one fluorine atom. numberanalytics.com
Fluorine is the most electronegative element, a property that significantly influences the characteristics of any molecule it is a part of. tandfonline.comnumberanalytics.comacs.org The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites that are susceptible to oxidative metabolism. numberanalytics.comtandfonline.comnih.gov This increased stability can lead to a longer biological half-life and more consistent drug levels in the body. numberanalytics.com
The presence of fluorine can also modulate a molecule's lipophilicity, which in turn affects its permeability across biological membranes. acs.orgencyclopedia.pub The substitution of hydrogen with fluorine can alter the acidity or basicity (pKa) of nearby functional groups, influencing a compound's solubility, permeability, and protein binding. acs.orgresearchgate.net Furthermore, fluorine's small size, similar to that of a hydrogen atom, means it can often be substituted into a molecule without causing significant steric hindrance at receptor binding sites. tandfonline.commdpi.com
The unique properties of fluorine play a crucial role in shaping the pharmacological profile of a drug. By enhancing metabolic stability, fluorine can improve a drug's pharmacokinetic properties. numberanalytics.comtandfonline.com The element's high electronegativity can lead to stronger binding interactions with target proteins, thereby increasing a drug's potency and efficacy. tandfonline.combohrium.com
Fluorine's ability to alter electron distribution can also be used to fine-tune the electronic properties of a molecule, which is critical for optimizing its interaction with biological targets. acs.org The strategic placement of fluorine atoms can lead to the development of drugs with improved therapeutic performance and reduced side effects. numberanalytics.comnumberanalytics.com
Influence of Fluorine on Molecular Properties and Reactivity
Overview of Quinoline (B57606) Core in Diverse Applications
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. nih.govnih.govmdpi.com Its derivatives are of great interest due to their wide-ranging applications. researchgate.netmdpi.comijfans.org
Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, making them a cornerstone in drug discovery. nih.govbenthamscience.comnih.gov They have been successfully developed into drugs with a variety of therapeutic applications, including:
Antimalarial agents: Quinine, chloroquine, and mefloquine (B1676156) are well-known quinoline-based drugs used to treat malaria. rsc.orgbiointerfaceresearch.com
Antibacterial agents: Fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin, are a major class of antibiotics. rsc.orgbiointerfaceresearch.com
Anticancer agents: Camptothecin and its analogs are potent anticancer drugs. researchgate.netrsc.org
Other therapeutic areas: Quinoline derivatives have also shown promise as anti-inflammatory, antiviral, antifungal, anticonvulsant, and neuroprotective agents. nih.govmdpi.combenthamscience.comorientjchem.org
The versatility of the quinoline ring allows for extensive chemical modification, enabling the synthesis of a vast library of compounds with diverse pharmacological profiles. orientjchem.org
| Compound Name | Therapeutic Application |
|---|---|
| Quinine | Antimalarial |
| Chloroquine | Antimalarial, Anti-inflammatory |
| Mefloquine | Antimalarial |
| Ciprofloxacin | Antibacterial |
| Ofloxacin | Antibacterial |
| Camptothecin | Anticancer |
Beyond its pharmaceutical importance, the quinoline core is also a valuable component in the development of advanced materials. numberanalytics.comnumberanalytics.com Its rigid, planar structure and unique electronic properties make it suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the development of electroluminescent materials for displays and lighting. beilstein-journals.org
Sensors: The quinoline scaffold can be functionalized to create chemical sensors for detecting various analytes. researchgate.net
Dyes and Pigments: Quinoline-based compounds are utilized as dyes and preservatives. beilstein-journals.org
Catalysts: Quinoline derivatives can act as ligands in catalysis. researchgate.netnumberanalytics.com
Biological Activities and Pharmaceutical Relevance of Quinoline Derivatives
Contextualization of 2-(Trifluoromethyl)quinoline within Fluorinated Quinoline Research
The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold, specifically at the 2-position, gives rise to this compound. This compound serves as a key building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the quinoline ring system, enhancing its lipophilicity and metabolic stability. researchgate.netvulcanchem.com
Research into this compound and its derivatives is an active area. For instance, studies have explored its synthesis through various methods, including the cyclization of anilines with trifluoroacetoacetate and palladium-catalyzed Sonogashira reactions of brominated 2-trifluoromethylquinolines. beilstein-journals.orgnih.gov Furthermore, derivatives of this compound have been investigated for their biological activities, including antimycobacterial properties. semanticscholar.org The unique combination of the quinoline core and the trifluoromethyl group makes this compound a compound of significant interest for the development of novel functional molecules.
| Compound Name | CAS Number | Molecular Formula | Key Features/Applications |
|---|---|---|---|
| This compound | 347-42-2 | C10H6F3N | Building block for pharmaceuticals and materials. chemimpex.comjk-sci.com |
| 4-Chloro-2-(trifluoromethyl)quinoline | 1701-24-2 | C10H5ClF3N | Intermediate in drug design, enhances lipophilicity and metabolic stability. cymitquimica.com |
| 8-Bromo-2-(trifluoromethyl)quinoline | 176722-63-7 | C10H5BrF3N | Intermediate for synthesis of alkynylated quinolines. nih.govepa.gov |
| 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | 18706-22-4 | C10H5ClF3NO | Candidate for antimicrobial agents. chemimpex.com |
| 6-Methyl-2-(trifluoromethyl)quinoline | 1860-47-5 | C11H8F3N | Building block for pharmaceuticals and agrochemicals. cymitquimica.com |
| This compound-4-carboxylic acid | 18706-39-3 | C11H6F3NO2 | Investigated for antimicrobial and anticancer activities. smolecule.com |
Rationale for Research Focus on Trifluoromethylated Quinolines
Within the vast family of fluorinated heterocycles, quinoline scaffolds featuring a trifluoromethyl (-CF3) group have garnered significant research interest. clockss.orgbeilstein-journals.org Quinolines themselves are a privileged structural motif in medicinal chemistry, appearing in a wide array of bioactive compounds. beilstein-journals.orgresearchgate.net The decision to attach a trifluoromethyl group to this scaffold is a deliberate strategy aimed at leveraging the unique and powerful effects of this functional group. wikipedia.orgtcichemicals.com
The trifluoromethyl group is strongly electron-withdrawing, a property that significantly alters the electronic landscape of the quinoline ring. tcichemicals.comnih.gov This electronic perturbation can influence the molecule's reactivity and, crucially, its ability to bind to biological targets. mdpi.comacs.org The potent electron-withdrawing nature of the -CF3 group can also enhance the intramolecular charge transfer (ICT) properties of the quinoline system, which is beneficial for applications in materials science, such as in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov
Furthermore, the trifluoromethyl group is often used as a bioisostere for a methyl group (-CH3). wikipedia.org While sterically similar, its electronic properties are vastly different. A key advantage of this substitution is the enhancement of metabolic stability. wikipedia.orgresearchgate.netrsc.org The carbon-fluorine bonds in the -CF3 group are exceptionally strong, making the group resistant to metabolic oxidation, a common pathway for drug deactivation. wikipedia.orgresearchgate.net This can lead to a longer biological half-life for the drug molecule.
Another critical property imparted by the -CF3 group is increased lipophilicity (fat-solubility). researchgate.netrsc.orgwiley.com This characteristic can improve a molecule's ability to permeate cell membranes, a crucial step for many drugs to reach their intracellular targets. mdpi.comwiley.comnih.gov The strategic placement of a -CF3 group can therefore be a key factor in optimizing the pharmacokinetic profile of a potential therapeutic agent.
The combination of the quinoline core's proven biological relevance with the trifluoromethyl group's ability to fine-tune key molecular properties provides a powerful platform for discovery. Researchers are drawn to trifluoromethylated quinolines for their potential to yield new pharmaceuticals with improved efficacy and stability, as well as novel materials with unique photophysical properties. nih.govnih.govbeilstein-journals.org
Table 1: Key Physicochemical Effects of Trifluoromethyl (-CF3) Group Incorporation
| Property Modified | Rationale and Consequence | Key References |
| Electronic Profile | The -CF3 group is strongly electron-withdrawing, which alters the electron distribution of the aromatic system. This can modulate pKa, influence binding interactions, and enhance intramolecular charge transfer. | tcichemicals.comnih.gov |
| Metabolic Stability | The high strength of the C-F bonds makes the -CF3 group resistant to oxidative metabolism, often increasing the molecule's in vivo half-life. | wikipedia.orgresearchgate.netrsc.org |
| Lipophilicity | The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. | researchgate.netrsc.orgwiley.com |
| Bioisosterism | It serves as a bioisostere of the methyl group, maintaining a similar size but offering vastly different electronic and metabolic properties. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRICFIQLVSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380663 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-42-2 | |
| Record name | 2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Trifluoromethyl Quinoline and Analogues
Strategic Approaches to Trifluoromethylation of Quinoline (B57606) Scaffolds
The synthesis of trifluoromethylated quinolines can be broadly achieved through two main pathways: constructing the quinoline ring from trifluoromethyl-containing building blocks or by direct trifluoromethylation of a pre-existing quinoline scaffold. clockss.org Direct C-H trifluoromethylation is an ideal and efficient method for introducing a trifluoromethyl group. morressier.com Various strategies, including metal-catalyzed, radical-mediated, and nucleophilic activation routes, have been developed to achieve regioselective trifluoromethylation of the quinoline core. morressier.comd-nb.info
The C-2 position of the quinoline ring is a primary target for functionalization due to the electronic influence of the ring nitrogen. nih.gov Several methods have been established for the selective introduction of a trifluoromethyl group at this position.
One approach involves the direct C-H trifluoromethylation of quinoline derivatives through the combined use of hydrogen fluoride (B91410) and hypervalent silicon chemistry, which proceeds at room temperature with high functional group tolerance. morressier.com Another highly regioselective method utilizes heterocyclic N-oxides as substrates. The reaction of quinoline N-oxide with a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF3), in the presence of a strong base such as potassium tert-butoxide, yields the 2-trifluoromethylquinoline derivative. nih.gov No other regioisomers are typically observed in these reactions. nih.gov
Alternative strategies involve building the substituted quinoline ring. For instance, α-CF3-enamines can be reacted with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones. A subsequent reduction of the nitro group using an Fe-AcOH system promotes intramolecular cyclization to furnish 2-CF3-3-arylquinolines in high yields. rsc.org A different building-block approach starts with phenethylphosphonium salts bearing a trifluoroacetamide (B147638) group, which upon thermolysis or base-mediated cyclization, can form the 2-(trifluoromethyl)quinoline core. clockss.org
Table 1: Selected Methods for C-2 Trifluoromethylation of Quinolines
| Method | Reagents | Substrate | Key Features | Reference |
| Hypervalent Silicon Chemistry | Hydrogen Fluoride, Hypervalent Silicon Reagent | Quinoline Derivatives | Direct C-H functionalization, Room temperature | morressier.com |
| N-Oxide Activation | Trimethyl(trifluoromethyl)silane (TMSCF3), KOt-Bu | Quinoline N-Oxides | High regioselectivity for C-2 position | nih.gov |
| Cyclization of Enones | Fe-AcOH | ortho-nitro-substituted α,β-diaryl-CF3-enones | Forms 2-CF3-3-arylquinolines | rsc.org |
| Phosphonium (B103445) Salt Cyclization | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Phenethylphosphonium salts | Utilizes trifluoroacetamide as CF3 source | clockss.org |
Radical-Mediated Trifluoromethylation Strategies
Radical trifluoromethylation offers a powerful method for the direct introduction of the CF3 group into organic molecules, often under mild conditions. morressier.comresearchgate.net These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to the quinoline ring. smolecule.combeilstein-journals.org
A common challenge with radical reactions is controlling regioselectivity due to the high reactivity of the CF3 radical. morressier.com However, several effective strategies have been developed. Visible-light photoredox catalysis has emerged as a robust tool. For instance, an iridium complex ([Ir(ppy)3]) under blue LED irradiation can oxidize Togni's reagent to release a •CF3 radical, which selectively adds to the C-2 position of quinoline-4-carboxylic acids. smolecule.com Iron-catalyzed protocols using reagents like 1-(trifluoromethyl)-1,3-benzo[d]iodaoxol-3(1H)-one also serve as an efficient source of CF3 radicals for functionalizing quinoline precursors. smolecule.com
Radical cascade reactions have been used to construct complex quinoline systems. The addition of a •CF3 radical (from Togni's reagent) to aryl isocyanides can initiate a cyclization process to form 2-trifluoromethylated pyrrolo[2,3-c]quinoline structures. londonmet.ac.uk Another source for generating trifluoromethyl radicals is sodium trifluoromethanesulfinate (CF3SO2Na), which, in the presence of an oxidant like Mn(OAc)3, can be used for the oxidative trifluoromethylation of quinolines. beilstein-journals.org
While the C-2 and C-4 positions of quinoline are electronically favored for functionalization, the C-3 position is significantly more challenging to modify directly. thieme-connect.comthieme-connect.com Recent advances have overcome this by employing a nucleophilic activation strategy.
This approach temporarily disrupts the aromaticity of the quinoline ring to enhance the nucleophilicity of the C-3 position. A three-step, one-pot procedure has been developed that involves:
Hydrosilylation: The quinoline ring is activated by hydrosilylation, typically using a silane (B1218182) like H2SiMePh and a catalyst such as tri(pentafluorophenyl)borane. This converts the quinoline into a more nucleophilic N-silyl enamine intermediate. thieme-connect.comthieme-connect.comacs.org
Electrophilic Trifluoromethylation: The generated enamine intermediate then reacts with an electrophilic trifluoromethylating agent (CF3+ source), like Togni's reagent. thieme-connect.comthieme-connect.com
Oxidation: The final step involves oxidation to restore the aromaticity of the quinoline ring, yielding the 3-(trifluoromethyl)quinoline (B1314843) product. thieme-connect.com
This method is tolerant of a range of functional groups on the quinoline scaffold and represents a significant breakthrough for achieving C-3 selective trifluoromethylation, a previously difficult transformation. thieme-connect.comthieme-connect.comacs.org
One-Pot Synthetic Protocols for Trifluoromethylated Quinolines
A notable approach involves a rhodium-catalyzed one-pot [3+3] annulation between anilides and CF3-ynones, which directly yields this compound products. rsc.org Another efficient method is the tandem reaction of α,β-unsaturated trifluoromethyl ketones with anilines, which proceeds through a 1,2-addition followed by intermolecular annulation and aerobic dehydrogenation. rsc.org This cascade reaction offers a reversal of the typical regiochemistry seen in standard Skraup–Doebner–Von Miller quinoline syntheses. rsc.org
Researchers have also developed a one-pot, four-component reaction that combines an aromatic aldehyde, 5,5-dimethylcyclohexane-1,3-dione, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and ammonium (B1175870) acetate (B1210297) at room temperature without a catalyst to produce 2-(trifluoromethyl)-1,2,3,4,7,8-hexahydroquinolin-5(6H)-one derivatives in excellent yields. researchgate.net Furthermore, a one-pot [4+2] annulation strategy has been reported, which involves a sequence of aldol, aza-Wittig, and dehydrofluorination reactions to synthesize substituted quinolin-4-ols bearing CF3 groups. researchgate.net
Table 1: Selected One-Pot Syntheses for Trifluoromethylated Quinolines
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+3] Annulation | Anilides, CF3-ynones | Rhodium catalyst | 2-(Trifluoromethyl)quinolines | rsc.org |
| Tandem Reaction | α,β-Unsaturated trifluoromethyl ketones, Anilines | Aerobic dehydrogenation | 2-(Trifluoromethyl)quinolines | rsc.org |
| Four-Component Reaction | Aromatic aldehyde, Dimedone, Trifluoromethyl β-diketone, NH4OAc | Catalyst-free, Room temperature | 2-(Trifluoromethyl)hexahydroquinolinones | researchgate.net |
| [4+2] Annulation | Aldehydes, Phosphine imides, Trifluoromethyl ketones | Base-promoted | 2-(Trifluoromethyl)quinolin-4-ols | researchgate.net |
| Cyclization | N-aryl trifluoroacetimidoyl chlorides, Alkynes | Rh(I) catalyst | Substituted 2-(trifluoromethyl)quinolines | sorbonne-universite.fr |
Exploration of Precursor Design and Reactant Scope
The careful design of precursors and the exploration of a broad range of reactants are crucial for developing versatile and efficient synthetic routes to this compound.
The use of readily available trifluoromethyl-containing building blocks is a powerful strategy for introducing the CF3 group into the quinoline scaffold. researchgate.net Key building blocks include β-trifluoromethyl α,β-unsaturated carbonyl compounds, which are valued for their versatility and availability. clockss.orgcolab.ws These compounds can engage in various cascade reactions to form the desired heterocyclic systems. rsc.org
Trifluoroacetimidoyl chlorides have also emerged as important synthons. rsc.org For instance, palladium-catalyzed cascade carbonylative/cyclization of trifluoroacetimidoyl chlorides with 2-iodoanilines provides access to 2-(trifluoromethyl)quinazolin-4(3H)-ones, demonstrating the utility of this building block in constructing related heterocyclic structures. rsc.org In a different approach, trifluoroacetic anhydride (B1165640) (TFAA) can serve as an inexpensive and easy-to-handle trifluoromethyl source, as demonstrated in the synthesis of 2-trifluoromethylindole via thermolysis of a phosphonium salt, a strategy that can be extended to quinoline synthesis. clockss.org
The reaction between anilines and trifluoromethylated alkenes or their precursors is a common and effective method for synthesizing 2-(trifluoromethyl)quinolines. One such method involves the reaction of α-CF3-enamines, prepared from trifluoromethylated haloalkenes, with 2-nitrobenzaldehydes. rsc.org This reaction yields ortho-nitro-substituted α,β-diaryl-CF3-enones, which, upon reduction of the nitro group, undergo intramolecular cyclization to form 2-CF3-3-arylquinolines in high yields. rsc.org A one-pot version of this procedure has also been developed, starting directly from the enamines or haloalkenes. rsc.org
Another innovative route involves the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives. thieme-connect.de These precursors are synthesized from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides and malononitrile. The subsequent cyclization provides a variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields, often without the need for purification. thieme-connect.de Additionally, the indium(III) triflate-catalyzed reaction of N-aryl trifluoroethylimine (derived from anilines) with various alkynes offers a mild and efficient pathway to multisubstituted 2-trifluoromethyl-4-aryl quinolines. sorbonne-universite.fr
Utilization of Trifluoromethyl-Containing Building Blocks
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact. This has led to the development of microwave-assisted, solvent-free, photocatalytic, and ultrasound-promoted methods for preparing 2-(trifluoromethyl)quinolines. researchgate.netacs.org
Microwave-assisted synthesis is a green technique that often leads to significant reductions in reaction times, improved yields, and enhanced atom economy. benthamdirect.comresearchgate.net The synthesis of various quinoline derivatives, including those with trifluoromethyl groups, has been successfully achieved using microwave irradiation. researchgate.netnih.govdntb.gov.ua For example, the synthesis of precursors for 4-amino-2-(trifluoromethyl)quinolines has been accomplished using microwave heating. thieme-connect.de A method for synthesizing 2-(1H)-quinolinones from quinoline raw materials under microwave assistance has also been patented, highlighting its advantages in terms of speed and efficiency. google.com
Solvent-free, or mechanochemical, methods represent another key green chemistry approach. Copper-catalyzed, solvent-free click reactions have been used to synthesize novel 6-phenyl-2-(trifluoromethyl)quinolines bearing a phenyl-1,2,3-triazole moiety. nih.govbeilstein-journals.org These milling procedures were found to be significantly more efficient than the corresponding reactions in solution, with up to a 15-fold increase in yield. nih.gov Catalyst- and solvent-free conditions have also been developed for certain C-C bond-forming reactions and one-pot syntheses of related trifluoromethylated heterocycles, demonstrating a commitment to environmentally benign protocols. researchgate.net
Visible-light photocatalysis offers a mild and selective alternative to traditional thermal reactions for quinoline synthesis. ntu.edu.sg A notable example is the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes, catalyzed by ruthenium complexes, to produce 2-(trifluoromethyl)quinolines. acs.org This method proceeds under mild conditions and is tolerant of various functional groups. acs.org Another photocatalytic approach uses 9,10-phenanthrenequinone to trigger the electrocyclization of 2-vinylarylimines, yielding polysubstituted quinolines at room temperature. acs.org
Ultrasound irradiation is another energy-efficient technique that can accelerate reactions and increase yields through the phenomenon of acoustic cavitation. semanticscholar.orgnih.gov This method has been applied to the synthesis of biquinoline derivatives involving 3- or 3,5-(trifluoromethyl)aniline as a reactant, with sonication significantly reducing reaction times compared to conventional heating. ijacskros.com The synthesis of other trifluoromethylated heterocycles, such as 1,2,4-triazolo[1,5-a]pyrimidines from trifluoromethyl enones, is also effectively promoted by ultrasound. researchgate.net These sonochemical methods are often faster, more energy-efficient, and can lead to higher yields, making them an attractive green alternative. semanticscholar.orgijacskros.com
Table 2: Green Synthetic Approaches for Trifluoromethylated Quinolines
| Green Method | Key Features | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted | Reduced reaction times, higher yields | Synthesis of quinoline-based imidazole (B134444) derivatives | researchgate.net |
| Solvent-Free | Mechanochemical milling, avoids bulk solvents | Copper-catalyzed synthesis of 6-phenyl-2-(trifluoromethyl)quinolines | nih.govbeilstein-journals.org |
| Photocatalytic | Visible light, mild conditions, radical pathways | Ru-catalyzed cyclization of trifluoroacetimidoyl chlorides with alkynes | acs.org |
| Ultrasound-Promoted | Acoustic cavitation, faster reactions, energy efficient | Synthesis of biquinoline derivatives from trifluoromethylaniline | ijacskros.com |
Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Quinoline
Mechanistic Pathways of Nucleophilic Substitution on Trifluoromethylquinolines
The trifluoromethyl group's potent electron-withdrawing nature significantly polarizes the quinoline (B57606) ring, increasing the electrophilicity of the carbon atoms, particularly at adjacent positions. smolecule.com This electronic perturbation makes the quinoline system more susceptible to nucleophilic attack. evitachem.commdpi.com The -CF₃ group at the C2 position, for instance, enhances the reactivity of the quinoline ring towards nucleophilic substitution reactions. This effect is crucial in synthetic strategies where the chlorine atom at the 4-position of related quinoline derivatives is displaced by various nucleophiles. The mechanistic pathway often involves the formation of an intermediate, such as an imidamide, followed by intramolecular cyclization. researchgate.net
Comparative Reactivity of Positional Isomers
The position of the trifluoromethyl group on the quinoline ring dramatically impacts the molecule's physicochemical and biological properties. A comparison between 2-(Trifluoromethyl)quinoline and its isomers reveals distinct reactivity patterns.
This compound : The CF₃ group at the C2-position is noted to enhance bioactivity by modulating electron density and steric effects.
3-(Trifluoromethyl)quinoline (B1314843) : This isomer exhibits different reactivity in C-H bond activation reactions, often leading to a mixture of isomers. The electron-withdrawing effects of the CF₃ group at the C3 position increase the electron deficiency of the entire quinoline ring, which can enhance reactivity in electrophilic substitutions.
4-(Trifluoromethyl)quinoline : The electron-withdrawing nature of the -CF₃ group at the C4 position reduces the electron density at this site, making it less reactive toward electrophilic substitution but enhancing its stability against oxidative degradation.
Positional Reactivity in Disubstituted Quinolines : In 4,8-dibromo-2-(trifluoromethyl)quinoline, Sonogashira cross-coupling reactions show that the reactivity of different positions can vary. For instance, the reactivity of the 6-position is slightly lower than that of the 8-position in similar systems. beilstein-journals.orgnih.gov
| Isomer | Key Reactivity Characteristics | Reference |
|---|---|---|
| This compound | Enhances bioactivity by modulating electron density and steric effects. | |
| 3-(Trifluoromethyl)quinoline | Shows different reactivity in C-H bond activation; the CF₃ group increases the overall electron deficiency of the ring. | |
| 4-(Trifluoromethyl)quinoline | Reduces reactivity at the C4-position for electrophilic substitution but increases stability against oxidation. |
Influence of the Trifluoromethyl Group on Reaction Energetics
The trifluoromethyl group exerts a powerful influence on the energetics of chemical reactions involving the quinoline nucleus. Its high electronegativity significantly alters the electronic landscape of the molecule. mdpi.com
Key effects of the -CF₃ group include:
Increased Lipophilicity : The CF₃ group enhances the lipophilicity of the quinoline molecule, a critical factor for penetrating cell membranes in biological systems.
Metabolic Stability : It can protect the molecule from metabolic oxidation, making fluorine-containing arenes more stable than their non-fluorinated counterparts. beilstein-journals.orgnih.gov
Enhanced Electrophilicity : The strong electron-withdrawing nature of the CF₃ group deactivates the quinoline ring, making it more susceptible to nucleophilic attack by rendering the ring more electron-deficient. nih.gov This effect is so pronounced that it can accelerate reaction kinetics, as seen in catalyst-free syntheses of related aminoquinolines. nih.gov
Stabilization of Intermediates : The inductive withdrawing effect of the trifluoromethyl group can play a stabilizing role in reaction intermediates. nih.gov
| Property Influenced | Effect of -CF₃ Group | Reference |
|---|---|---|
| Lipophilicity | Increased | |
| Metabolic Stability | Increased | beilstein-journals.orgnih.gov |
| Ring Electrophilicity | Increased | nih.gov |
| Reaction Kinetics | Can accelerate certain reactions (e.g., nucleophilic additions) | nih.gov |
| Intermediate Stability | Can stabilize intermediates through inductive effects | nih.gov |
Electrophilic and Radical Reactivity Profiles
While the electron-withdrawing nature of the -CF₃ group generally deactivates the quinoline ring towards electrophilic substitution, this compound participates in a range of electrophilic and radical reactions, often under specific catalytic conditions.
Electrophilic Reactivity : The phenyl ring of derivatives like 4-Amino-2-phenyl-8-trifluoromethylquinoline can undergo electrophilic substitutions, allowing for further diversification of the structure. evitachem.com Palladium-catalyzed reactions have proven effective for functionalizing trifluoromethyl-substituted quinolines. For example, the oxidation of a dinuclear Pd(II) complex with an electrophilic trifluoromethylating reagent can lead to the formation of a Pd(IV)-CF₃ complex, an important intermediate in C-CF₃ bond-forming reactions. acs.org
Radical Reactivity : Radical trifluoromethylation has become a key method for synthesizing this compound derivatives under mild conditions. smolecule.com
Radical Generation : Reagents such as Togni's reagent can be activated by light in the presence of a photoredox catalyst (e.g., [Ir(ppy)₃]) to release a CF₃ radical. This radical then adds to the C2 position of a quinoline precursor. smolecule.com
Copper-Mediated Reactions : Copper sources can mediate the radical trifluoromethylation of unsaturated organotrifluoroborates. However, electron-poor substrates like quinoline have been found to be problematic, resulting in low yields. nih.gov
Regulating Radical Duality : Recent studies have shown that the electrophilic or nucleophilic nature of radicals generated from quinoline precursors can be regulated by altering reaction conditions (e.g., using an organic vs. inorganic base), allowing for the synthesis of different isomers from the same starting material. chemrxiv.org
PET-Donors : α-Trifluoromethylated quinolines have been developed as photoinduced-electron transfer (PET) donors for initiating radical polymerizations. Mechanistic studies confirm the generation of radical intermediates through a single electron transfer process. nih.gov
Structure-Reactivity Relationships in this compound System
The relationship between the structure of this compound derivatives and their reactivity is a critical aspect of their chemistry. Subtle changes in the substitution pattern can lead to significant differences in chemical behavior and biological activity.
Steric and Electronic Effects : The position of substituents plays a crucial role. For example, in the lithiation of substituted quinolines, the steric pressure exerted by a methoxy (B1213986) group can direct metallation to a specific position, demonstrating the interplay of steric and electronic factors. researchgate.net The trifluoromethyl group itself contributes to both steric hindrance and strong electron withdrawal.
Influence of Other Substituents : The reactivity in cross-coupling reactions is influenced by the electronic nature of other groups on the quinoline ring. In Suzuki-Miyaura reactions, the presence of electron-donating groups can be detrimental to activity compared to electron-withdrawing groups. researchgate.net
Ligand Effects in Coordination Chemistry : In platinum complexes containing quinoline ligands, the voluminosity of the ligands significantly affects the speed of substitution reactions, suggesting that steric bulk around the metal center is a key determinant of reactivity. researchgate.net
Structure-Activity Relationships (SAR) : In the context of medicinal chemistry, SAR studies indicate that specific structural features are required for biological activity. For instance, for potent TLR7 agonist activity in this compound derivatives, a secondary or tertiary amine with specific alkyl substituents at the 4-position is necessary. researchgate.net
Advanced Kinetic and Thermodynamic Studies
Advanced computational and experimental studies provide deeper insights into the reactivity of this compound.
Kinetic Studies : Kinetic investigations of substitution reactions involving metal complexes with quinoline-based ligands reveal that the rates can be tuned by the nature of the chelating ligand. researchgate.net Such studies, often performed under pseudo-first-order conditions, help elucidate reaction mechanisms, which are typically found to be associative. researchgate.net
Thermodynamic Calculations : Density Functional Theory (DFT) is a powerful tool for studying the thermodynamic properties of quinoline systems. Calculations can determine parameters such as molecular stability, heat of formation, and entropy. smolecule.com These studies reveal that the trifluoromethyl substituent significantly affects the electronic structure and stability of the quinoline system. smolecule.com
HOMO-LUMO Gap Analysis : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgscirp.org A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity. scirp.orgscirp.org Theoretical studies on related isomers show how changes in atomic arrangement alter this energy gap and, consequently, the reactivity. scirp.orgscirp.org For the parent quinoline molecule, the HOMO-LUMO gap has been calculated at the DFT level, providing a baseline for understanding the electronic effects of substituents like the -CF₃ group. scirp.orgscirp.org
| Theoretical Parameter | Significance in Reactivity Studies | Reference |
|---|---|---|
| Heat of Formation | Indicates the thermodynamic stability of the molecule. | smolecule.com |
| HOMO-LUMO Energy Gap | Determines kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. | scirp.orgscirp.orgscirp.org |
| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. | [ ] |
| NBO Analysis | Provides insights into charge delocalization and hyperconjugative interactions. | smolecule.com |
Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl Quinoline
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a primary method for studying the properties of quinoline (B57606) derivatives. dergipark.org.trdergipark.org.tr Calculations are often performed using functionals like B3LYP in combination with various basis sets (e.g., cc-pVDZ, cc-pVTZ, 6-311G(d,p)) to optimize molecular geometry and predict electronic and spectroscopic properties. dergipark.org.trsmolecule.com These quantum chemical calculations provide a fundamental understanding of the molecule's behavior. scirp.org
The electronic properties of 2-(Trifluoromethyl)quinoline are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnepjol.info
DFT calculations are used to determine the energies of these orbitals. For instance, in the parent quinoline molecule, the HOMO energy has been calculated at -6.646 eV and the LUMO energy at -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.orgscirp.org The introduction of a trifluoromethyl group is expected to influence these values significantly due to its strong electron-withdrawing nature. smolecule.com In related trifluoromethyl-quinoline derivatives, the HOMO is often located on the quinoline ring system, while the LUMO can be distributed across the entire molecule. mdpi.com This distribution indicates the potential for charge transfer within the molecule, which is crucial for its reactivity and biological activity. scirp.orgscirp.orgscirp.org
Table 1: Representative Frontier Orbital Energies for Quinoline and a Derivative Note: Data for a closely related derivative is included to illustrate the typical values obtained from DFT calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source(s) |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org, scirp.org |
| Quinoline-triazole-aniline derivative | -5.89 | -2.64 | 3.25 | mdpi.com |
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. acs.org These descriptors include electronegativity (χ), which measures the power of a molecule to attract electrons; chemical hardness (η), which quantifies the resistance to charge transfer; and the global electrophilicity index (ω), which describes the ability of a molecule to accept electrons. nepjol.infomdpi.comnih.gov
The relationships used to calculate these parameters are as follows:
Electronegativity (χ) = -1/2 (ELUMO + EHOMO) acs.orgnih.gov
Chemical Hardness (η) = 1/2 (ELUMO - EHOMO) scirp.org
Electrophilicity (ω) = χ² / (2η) mdpi.com
A high electronegativity value indicates a greater ability to attract electrons, while high chemical hardness suggests greater stability and lower reactivity. nepjol.info Soft molecules, which have low chemical hardness, are more polarizable and tend to be more reactive. researchgate.net These descriptors are valuable in predicting how this compound will interact with other molecules and its potential role in chemical reactions. mdpi.com
Table 2: Calculated Global Reactivity Descriptors for a Quinoline Derivative
| Parameter | Value | Source(s) |
| Electronegativity (χ) | 4.27 eV | mdpi.com |
| Chemical Hardness (η) | 1.63 eV | mdpi.com |
| Electrophilicity (ω) | 5.59 eV | mdpi.com |
Electronic Structure Analysis (HOMO-LUMO, Energy Gap)
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide insights into conformational stability, flexibility, and interactions with biological targets like proteins. nih.gov These simulations can reveal how the molecule behaves in a dynamic state, for instance, when bound to the active site of an enzyme. frontiersin.org
Analysis of MD trajectories can include the root-mean-square deviation (RMSD) to assess the stability of a protein-ligand complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or its target. nih.gov Such studies have been performed on various quinoline derivatives to understand their inhibitory mechanisms. nih.govacs.org The trifluoromethyl group can introduce steric hindrance, influencing the molecule's preferred conformation and its binding to a target site. nih.gov The simulations can also analyze key interactions like hydrogen bonding and solvent accessible surface area (SASA) to further understand the stability and properties of the molecule in a biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR studies are instrumental in drug discovery, helping to predict the activity of new compounds and guide the design of more potent molecules. researchgate.net
In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known experimental activities. nih.gov A statistical model is then developed to correlate these descriptors with the observed activity. For example, QSAR models for this compound derivatives have been used to explore anti-inflammatory and analgesic properties. cardiff.ac.uk
These models are validated internally and externally to ensure their predictive power. nih.gov A successful QSAR model can identify which molecular features are crucial for activity. For instance, a model might reveal that van der Waals volume and electronegativity are key factors for the anti-tuberculosis activity of certain quinolinone derivatives. nih.gov The correlation between experimental and predicted activity is often visualized in a graph, where a linear trend indicates a robust and predictive model. nih.gov Such studies provide a rational basis for optimizing the structure of this compound to enhance a desired biological effect. researchgate.net
Theoretical Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure. dergipark.org.trdergipark.org.tr
Harmonic vibrational frequency calculations can generate theoretical infrared (IR) and Raman spectra that show good agreement with experimental data after appropriate scaling. dergipark.org.trsmolecule.com For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations at the B3LYP/cc-pVQZ level have been used to assign the observed vibrational modes in the FT-IR and FT-Raman spectra. dergipark.org.tr For instance, C-H stretching modes are predicted and observed in specific regions of the spectra. dergipark.org.tr
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results, aiding in the complete structural assignment of the molecule. dergipark.org.trdergipark.org.tr Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. mdpi.comeurjchem.com
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT B3LYP/cc-pVQZ) | Source(s) |
| NH₂ stretching | 3383 | 3388 | 3383 | dergipark.org.tr |
| C-H out-of-plane bend | 842 | 836 | - | dergipark.org.tr |
| C-H out-of-plane bend | 771 | 762 | - | dergipark.org.tr |
Advanced Characterization Techniques for 2 Trifluoromethyl Quinoline
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 2-(trifluoromethyl)quinoline, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
NMR spectroscopy is a powerful, non-destructive technique that offers profound insights into the molecular framework of this compound by probing the magnetic properties of its constituent atomic nuclei. dergipark.org.trsmolecule.com
¹H NMR Spectroscopy : The proton NMR spectrum displays signals corresponding to the protons on the quinoline (B57606) ring. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of this compound appear as a series of multiplets in the downfield region, generally between δ 7.69 and 8.37 ppm. beilstein-journals.org The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the adjacent protons. researchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the trifluoromethyl group exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms, with a chemical shift often observed around 121.55 ppm (J = 275 Hz). umich.edu The other carbon signals of the quinoline ring are also distinctly resolved.
¹⁹F NMR Spectroscopy : ¹⁹F NMR is particularly diagnostic for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum shows a singlet for the three equivalent fluorine atoms of the CF₃ group. beilstein-journals.org In CDCl₃, this signal typically appears at approximately -65.9 to -67.5 ppm. beilstein-journals.orgrsc.org This technique is highly sensitive and provides unambiguous confirmation of the trifluoromethyl group's presence.
¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom within the quinoline ring, further aiding in comprehensive structural elucidation.
Table 1: Representative NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| ¹H | 7.69 | td | 8.2, 1.2 | beilstein-journals.org |
| ¹H | 7.75 | d | 8.8 | beilstein-journals.org |
| ¹H | 7.81–7.86 | m | beilstein-journals.org | |
| ¹H | 7.92 | d | 8.0 | beilstein-journals.org |
| ¹H | 8.24 | d | 8.4 | beilstein-journals.org |
| ¹H | 8.37 | d | 8.8 | beilstein-journals.org |
| ¹³C | 116.75 | umich.edu | ||
| ¹³C | 121.55 | q | 275 | umich.edu |
| ¹³C | 127.66 | umich.edu | ||
| ¹³C | 128.57 | umich.edu | ||
| ¹³C | 128.83 | umich.edu | ||
| ¹³C | 130.08 | umich.edu | ||
| ¹³C | 130.79 | umich.edu | ||
| ¹³C | 138.10 | umich.edu | ||
| ¹³C | 147.14 | umich.edu | ||
| ¹³C | 147.89 | q | 34.6 | umich.edu |
| ¹⁹F | -67.13 | s | umich.edu |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. Key vibrational frequencies include those for C-C and C-N stretching within the quinoline ring and the strong absorptions associated with the C-F bonds of the trifluoromethyl group, typically found in the 1100–1200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-F | Stretching | 1100 - 1200 | |
| C=C | Aromatic Stretching | 1569 - 1638 | dergipark.org.tr |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern can reveal the loss of the trifluoromethyl group or other characteristic fragments of the quinoline ring. smolecule.comfluorine1.ru
UV-Visible Spectroscopy
UV-Visible spectroscopy examines the electronic transitions within a molecule. The absorption spectrum of this compound and its derivatives typically shows electronic transitions in the UV-Vis region between 250 and 500 nm. beilstein-journals.org Transitions in the ultraviolet range are generally attributed to π → π* transitions within the quinoline heterocyclic ring. beilstein-journals.org Transitions at longer wavelengths (above 350 nm) can be associated with n → π* transitions. beilstein-journals.org The specific absorption maxima can be influenced by the solvent and any substituents on the quinoline core. beilstein-journals.orgnih.gov
Chromatographic Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. chemimpex.com A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method allows for the quantification of impurities and can be optimized for preparative separation. semanticscholar.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of quinoline derivatives, GC, particularly when coupled with a Mass Spectrometer (GC-MS), is instrumental for both qualitative and quantitative analysis. nih.govresearchgate.net For this compound, GC serves to verify its purity by separating it from any starting materials, byproducts, or solvents remaining after synthesis. The compound is volatilized and passed through a capillary column, where it interacts with a stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific analytical conditions.
While specific retention data for this compound is proprietary to the analyzing laboratory, the methodology for its analysis is well-established for related quinoline compounds. nih.gov Typical GC-MS systems used for the analysis of quinoline derivatives employ a capillary column such as a DB-5MS or HP-5MS. rsc.orgmadison-proceedings.com The analysis involves injecting the sample into a heated inlet, followed by a programmed oven temperature ramp to ensure efficient separation. For example, a common method might start the oven at 90°C, hold for a few minutes, and then increase the temperature at a steady rate to 260°C. madison-proceedings.com The separated components are then detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern, confirming the identity of the eluted compound.
Table 1: Representative GC-MS Parameters for Quinoline Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Agilent 6890N or equivalent | rsc.org |
| Column | HP-5MS or DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) | rsc.orgmadison-proceedings.com |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | madison-proceedings.com |
| Inlet Temperature | 250°C | madison-proceedings.com |
| Oven Program | Example: 90°C (2 min), then ramp 20°C/min to 260°C (3 min) | madison-proceedings.com |
| Detector | Mass Spectrometer (MS) | researchgate.net |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms, bond lengths, and bond angles can be determined.
Studies on various trifluoromethylated quinoline derivatives have successfully employed X-ray crystallography to confirm their structures. nih.gov For instance, the analysis of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline revealed a monoclinic crystal system with a P21/c space group. nih.gov Similarly, the crystal structure of a Schiff base derived from a trifluoromethylated quinoline was determined, confirming the planarity and specific dihedral angles within the molecule. beilstein-journals.org This level of detailed structural information is critical for understanding the molecule's steric and electronic properties. Although the specific crystallographic data for the parent this compound is not publicly available, the data from its derivatives illustrate the power of the technique.
Table 2: Example Crystallographic Data for a Related Trifluoromethylated Quinoline Derivative (6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₉ClF₃N | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| Unit Cell Dimensions | a = 13.8482 (19) Å | nih.gov |
| b = 5.0534 (8) Å | ||
| c = 18.048 (3) Å | ||
| β = 107.503 (17)° | ||
| Volume (V) | 1204.5 (3) ų | nih.gov |
| Molecules per unit cell (Z) | 4 | nih.gov |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The empirical formula for this compound is C₁₀H₆F₃N.
The analysis is performed using a CHNS analyzer, where a small, precisely weighed sample of the compound is combusted at high temperatures. rsc.org The combustion converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then quantitatively measured. The resulting percentages are compared against the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 3: Theoretical Elemental Composition of this compound (C₁₀H₆F₃N)
| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 60.91% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.07% |
| Fluorine | F | 18.998 | 3 | 56.994 | 28.91% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10% |
| Total | - | - | - | 197.16 | 100.00% |
Note: The molecular weight is 197.16 g/mol.
Applications and Emerging Research Frontiers of 2 Trifluoromethyl Quinoline
Medicinal Chemistry and Pharmacological Potential
The unique properties of the 2-(trifluoromethyl)quinoline scaffold make it a valuable building block in the design of new drugs and biological tools.
The this compound framework has been successfully employed as a scaffold for the development of novel therapeutic agents across different disease areas, including oncology and infectious diseases.
In cancer research, a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have been synthesized as microtubule-targeted agents. researchgate.netnih.gov One promising compound from this series, designated 5e, demonstrated potent anti-proliferative activities against various human cancer cell lines. researchgate.netnih.gov Further mechanistic studies revealed that compound 5e functions as a tubulin polymerization inhibitor by interacting with the colchicine (B1669291) binding site, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. researchgate.netnih.gov Another study focused on 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting the SGK1 protein kinase. bohrium.com Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution, was particularly effective in inducing apoptosis and cell cycle arrest in several cancer cell lines. bohrium.com
The scaffold has also shown significant promise in the development of antiviral and antimycobacterial agents. Analogs of 2,8-bis(trifluoromethyl)quinoline (B3046767) have demonstrated enhanced activity against the Zika virus in comparison to the established drug mefloquine (B1676156). researchgate.netnih.gov Furthermore, derivatives of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline have shown considerable in vitro activity against Mycobacterium tuberculosis. semanticscholar.org In one study, a derivative with a 2-piperidin-1-yl-ethyl amine side chain showed 98% inhibition of the H37Rv strain at a low concentration. semanticscholar.org Other research has explored new substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogs for their efficacy against both sensitive and resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov
Table 1: Selected this compound Derivatives and their Therapeutic Potential
| Derivative Class | Target/Application | Key Findings |
|---|---|---|
| 2-(Trifluoromethyl)quinolin-4-amine | Anticancer (Tubulin Inhibition) | Compound 5e showed IC50 values of 0.49 µM (PC3), 0.08 µM (K562), and 0.01 µM (HeLa). researchgate.netnih.gov |
| 4-Trifluoromethyl-2-anilinoquinoline | Anticancer (SGK1 Inhibition) | Compound 8b showed superior efficacy against four cancer cell lines. bohrium.com |
| 2,8-bis(Trifluoromethyl)quinoline | Antiviral (Zika Virus) | Analogs showed improved anti-ZIKV activity compared to mefloquine. researchgate.netnih.gov |
| 4-Amino-2,8-bis(trifluoromethyl)quinoline | Antimycobacterial | Compound with 2-piperidin-1-yl-ethyl amine side-chain showed 98% inhibition of M. tuberculosis at < 6.25 µg/mL. semanticscholar.org |
| 4-N-alkylated-2-trifluoromethyl-quinoline | Antimycobacterial | Compound 4d showed a MIC of 5 µM against resistant M. tuberculosis strains. nih.gov |
The distinct physicochemical properties of the this compound moiety have been harnessed to create sophisticated tools for biological imaging and sensing.
Derivatives of this compound are valuable fluorophores for the development of probes to detect and visualize specific analytes in biological systems. A novel fluorescent probe, QH-FA (4-phenyl-2-(trifluoromethyl)quinolin-7-hydrazino), was designed for the detection of formaldehyde (B43269). nih.gov This probe exhibits a remarkable 223-fold increase in fluorescence upon reaction with formaldehyde and possesses a very low detection limit of 8.1 nM. nih.gov Its utility has been demonstrated in bioimaging applications within cells and zebrafish. nih.gov Other derivatives, such as 4-hydroxy-2-(trifluoromethyl)quinoline and 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline, are also utilized as building blocks for creating fluorescent probes to track cellular dynamics in real-time. netascientific.com Additionally, quinoline-derivatized fluoresceins, QZ1 and QZ2 , have been developed as sensors for biological zinc ions, displaying significant fluorescence enhancements of 42-fold and 150-fold, respectively, upon binding to Zn(II). acs.org
Table 2: this compound-Based Fluorescent Probes
| Probe Name | Analyte | Key Feature |
|---|---|---|
| QH-FA | Formaldehyde | 223-fold fluorescence enhancement, 8.1 nM detection limit. nih.gov |
| QZ1 | Zinc (II) | 42-fold fluorescence enhancement upon Zn(II) coordination. acs.org |
| QZ2 | Zinc (II) | 150-fold fluorescence enhancement upon Zn(II) coordination. acs.org |
The this compound scaffold is also being investigated for the development of radiotracers for PET imaging, a powerful non-invasive diagnostic technique. A quinoline (B57606) derivative, ICF24027 , was developed as a potential PET radiotracer for imaging the enzyme phosphodiesterase 5 (PDE5). mdpi.com The radiolabeled version, [18F]ICF24027, showed high inhibitory activity against PDE5 but was found to be unsuitable for brain imaging due to the formation of brain-penetrant radiometabolites. mdpi.com Other research has explored quinoline derivatives as potential PET tracers for the cannabinoid type 2 receptor. researchgate.netnih.gov In the field of neurodegenerative diseases, the radiolabeled quinoline derivative [18F]SQ3 has been evaluated for its potential in imaging α-synuclein aggregates, showing high uptake in the brains of mice. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the this compound scaffold. These studies systematically modify the structure of the lead compound to understand how chemical changes affect its biological activity.
For 2-(trifluoromethyl)quinolin-4-amine derivatives designed as tubulin inhibitors, SAR studies have highlighted that the nature of the substituent at the 4-amino position is critical for their anti-proliferative efficacy. researchgate.net Similarly, for 4-trifluoromethyl-2-anilinoquinoline derivatives, modifications to the 2-anilino moiety have been shown to significantly influence their anti-cancer activity. bohrium.com In the development of Toll-like receptor 7 (TLR7) agonists, SAR studies revealed that potent activity requires a secondary or tertiary amine with specific alkyl or aliphatic ring substituents at the 4-position of the this compound scaffold. researchgate.net
A recurring theme in SAR studies is the crucial role of the trifluoromethyl group itself. Its presence at the C2-position of the quinoline ring consistently enhances lipophilicity, which improves the molecule's ability to cross cell membranes and interact with its biological target. evitachem.com The systematic variation of substituents on the quinoline ring continues to be a key strategy for optimizing the therapeutic efficacy of this class of compounds. nih.govgeorgiasouthern.edu
The this compound scaffold is a versatile platform for designing ligands that can selectively inhibit enzymes or modulate receptors involved in disease processes.
In the area of enzyme inhibition, derivatives have been designed to target a range of proteins. As previously mentioned, 2-(trifluoromethyl)quinolin-4-amine derivatives act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin. researchgate.netnih.gov Other derivatives have been specifically designed to inhibit the protein kinase SGK1, which is implicated in cancer. bohrium.com The compound 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (B1267133) has been found to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. Furthermore, a quinoline-based compound, ICF24027 , was designed as a highly potent inhibitor of phosphodiesterase 5 (PDE5), with an IC50 value of 1.86 nM. mdpi.com
For receptor modulation, derivatives of this compound have been developed as selective agonists for Toll-like receptor 7 (TLR7), which plays a role in the immune response. researchgate.netmdpi.com In a different context, 8-substituted-6-trifluoromethyl-9-pyrido[3,2-g]quinoline compounds have been created as modulators of the androgen receptor. google.com Additionally, a series of quinoline-5-carboxamide (B3021109) derivatives have been synthesized and characterized as potent antagonists of the P2X7 receptor, a target for inflammatory conditions. nih.gov
Fluorescent Probes for Bio-imaging and Sensing
Structure-Activity Relationship (SAR) Studies in Drug Discovery
Materials Science and Optoelectronic Applications
The unique chemical properties imparted by the trifluoromethyl group make this compound a compound of interest in the development of advanced materials. chemimpex.com Its derivatives are explored for applications in coatings and specialized polymers where enhanced durability and resistance to environmental degradation are required. chemimpex.comnetascientific.com The presence of the -CF₃ group can improve the performance characteristics of materials by modifying their electronic properties and stability. beilstein-journals.orgchemimpex.com
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Derivatives of this compound have shown significant promise in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). beilstein-journals.org The trifluoromethyl substituent is particularly valuable as it can enhance electron transport capabilities and reduce intermolecular stacking, which are crucial factors in developing efficient phosphorescent materials for OLEDs. beilstein-journals.org
Research into trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential as blue-light luminophores. iucr.org In one study, double-layer OLEDs were constructed using these derivatives as the emitter in the active layer. doaj.orgresearchgate.net These devices emitted a bright, deep bluish-green light in the spectral range of 481–506 nm. doaj.orgresearchgate.net
In the realm of solar energy, these quinoline derivatives have been incorporated into the active layer of bulk heterojunction (BHJ) solar cells. doaj.orgresearchgate.net An organic active layer composed of a blend of a 1H-pyrazolo[3,4-b]quinoline derivative (Mol3) and poly(3-decylthiophene-2,5-diyl) (PDT) yielded devices with a power conversion efficiency of approximately 0.38%. doaj.orgresearchgate.net
Table 1: Performance of Optoelectronic Devices Using Trifluoromethylated Quinoline Derivatives
| Device Type | Active Layer Components | Key Performance Metrics |
|---|---|---|
| OLED | Molx + PVK (emitter) | Emission Spectrum: 481–506 nm (Deep Bluish-Green) doaj.orgresearchgate.net |
| Solar Cell | Mol3 + PDT | Power Conversion Efficiency: ~0.38%; Jsc: 32.81 μA/cm²; Voc: 0.78 V researchgate.net |
Semiconductor Organic Materials
The electronic properties of this compound derivatives make them suitable for use as semiconductor organic materials. cymitquimica.com The strongly electron-withdrawing nature of the trifluoromethyl group is a key attribute. beilstein-journals.org This feature helps to lower the energy levels of the molecular orbitals (HOMO/LUMO), which is advantageous for creating n-type (electron-transporting) organic semiconductors. iucr.org Materials with enhanced electron transport are critical for improving the efficiency and performance of a wide range of organic electronic devices beyond just OLEDs and solar cells. beilstein-journals.org
Polymer Chemistry
In polymer chemistry, this compound serves as a valuable building block for creating advanced polymers. chemimpex.comsmolecule.com Its incorporation into polymer chains can impart desirable properties such as increased thermal stability, chemical resistance, and specific optical characteristics. chemimpex.comnetascientific.com The unique attributes of the trifluoromethyl group can be leveraged to formulate specialized coatings and polymers with enhanced durability and resistance to degradation. chemimpex.comnetascientific.com
Catalysis and Industrial Applications
Beyond materials science, this compound and its derivatives play a role in catalysis and the development of industrial chemical products. The compound serves as a versatile intermediate for synthesizing more complex molecules. chemimpex.comnetascientific.com
As Ligands in Metal-Catalyzed Reactions
Scaffolds based on 2-trifluoromethyl quinoline have been utilized as organic ligands in transition metal-catalyzed reactions. acs.org Ligands are crucial components of catalysts, as they bind to the metal center and modulate its reactivity and selectivity. In one study, quinolyl-phenylamino-quinoline ligands were used to form complexes with nickel, which then acted as catalysts in C-H trifluoromethylation reactions. unit.no The development of such metal-catalyzed reactions is an active area of research, as they provide efficient pathways for synthesizing complex fluorinated molecules that are important in various industries.
Agrochemicals
The this compound structure is a recognized scaffold in the formulation of modern agrochemicals. cymitquimica.comchemimpex.com The trifluoromethyl group is a common feature in many successful pesticides and herbicides because it can significantly improve the metabolic stability and biological activity of a molecule. chemimpex.com Derivatives of this compound are investigated as precursors for crop protection agents. netascientific.comsmolecule.com
Recent research has highlighted the antifungal properties of certain 2-trifluoromethyl quinoline derivatives. researchgate.net In laboratory tests, these compounds have shown significant efficacy against various plant-pathogenic fungi. researchgate.net
Table 2: Antifungal Activity of a 2-Trifluoromethyl Quinoline Derivative (Compound 3g)
| Fungal Strain | Inhibition Rate at 0.5 mg/mL |
|---|---|
| Fusarium graminearum | 89% researchgate.net |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The creation of new and environmentally friendly methods for synthesizing 2-(trifluoromethyl)quinoline and its derivatives is a key area of future research. Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and may not be sustainable. nih.govsmolecule.com Consequently, there is a growing focus on developing greener alternatives.
Recent advancements include:
Microwave-assisted synthesis , which has been shown to significantly reduce reaction times and improve yields. For instance, some reactions that would take hours with conventional heating can be completed in minutes with an 80% yield.
Continuous flow reactors are being explored for their potential to enhance scalability, safety, and consistency in the production of this compound derivatives.
Metal-free synthesis is a particularly promising green chemistry approach. One such method involves the reaction of α,β-unsaturated trifluoromethyl ketones with anilines, which has demonstrated high yields of 85–95% in as little as 5–10 minutes. researchgate.netrsc.org
Nanocatalyzed protocols are also gaining traction. These methods utilize nanocatalysts to facilitate reactions under milder conditions, often with improved yields and easier product separation. nih.gov For example, one study reported the use of a nanocatalyst to produce quinoline (B57606) derivatives in 68–96% yield within two hours at 60°C. nih.gov
These innovative synthetic strategies aim to make the production of this compound more efficient, cost-effective, and environmentally benign. smolecule.com
In-depth Exploration of Biological Mechanisms
While the biological activities of this compound derivatives are well-documented, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which can lead to improved biological efficacy.
Future research in this area will likely focus on:
Identifying specific molecular targets , such as enzymes and receptors, that interact with this compound derivatives. evitachem.com For example, some derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Elucidating the precise biochemical pathways that are modulated by these compounds. This includes understanding how they may inhibit or activate various enzymes to produce their diverse biological effects.
Investigating the structure-activity relationships (SAR) of these compounds to understand how modifications to the quinoline core influence their biological properties.
A more profound comprehension of these mechanisms will enable the rational design of more potent and selective drugs.
Advanced Computational Modeling for Property Prediction and Design
Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound research is expected to grow. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are already being used to predict the biological activities and physicochemical properties of these compounds. ufv.br
Future directions in this field include:
Developing more accurate and predictive QSAR models to guide the design of new derivatives with enhanced efficacy and reduced toxicity.
Utilizing molecular docking and molecular dynamics simulations to study the interactions between this compound derivatives and their biological targets at the atomic level. researchgate.netosti.govnih.gov
Employing DFT calculations to investigate the electronic and optical properties of these compounds, providing insights into their reactivity and potential applications in material science. researchgate.nettandfonline.com
These computational approaches will accelerate the discovery and optimization of new this compound-based molecules for a variety of applications.
Integration with High-Throughput Screening and Artificial Intelligence
The integration of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the field of drug discovery. nih.gov HTS allows for the rapid screening of large compound libraries to identify potential drug candidates, while AI can analyze vast datasets to identify patterns and make predictions. nih.gov
In the context of this compound research, this integration will enable:
The rapid identification of new bioactive derivatives from large and diverse chemical libraries. nih.gov
The use of AI-powered platforms to design novel quinoline scaffolds with desired drug-like properties. nih.govazoai.com For example, generative adversarial networks (GANs) have been used to generate thousands of novel quinoline molecules. azoai.com
The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the time and cost of drug development. researchgate.netacs.org
Addressing Scalability and Cost-Effectiveness in Production
For any new compound to have a real-world impact, its production must be scalable and cost-effective. While many innovative synthetic methods for this compound have been developed in the lab, translating these to an industrial scale presents a significant challenge.
Key considerations for future research include:
Developing synthetic routes that utilize inexpensive and readily available starting materials. nih.gov
Optimizing reaction conditions to maximize yields and minimize waste. researchgate.net
Exploring the use of continuous flow chemistry , which can offer advantages in terms of scalability, safety, and cost over traditional batch processing.
Addressing these challenges will be crucial for the widespread adoption of this compound and its derivatives in various industries.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(trifluoromethyl)quinoline, and what are their key experimental parameters?
- Answer : The synthesis of this compound commonly involves transition-metal-catalyzed reactions. For example:
- Nickel-catalyzed insertion : Reacting alkynes with 2-(trifluoromethyl)-1,3-benzothiazoles under Ni(0) catalysis (1 mol%) in toluene at 110°C produces benzothiazepine intermediates, which thermally eliminate sulfur to yield the quinoline derivative (70–85% yield) .
- Gold-catalyzed cyclization : Trifluoromethylated propargyl-amines cyclize using AuCl₃ (5 mol%) in dichloroethane at 80°C, achieving 65–90% yield .
- Palladium-catalyzed 6-endo-trig Heck cyclization : This method enables the construction of 2-fluoroalkyl quinolines with Pd(OAc)₂ (2.5 mol%) and PPh₃ in DMF at 120°C .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Answer : Key techniques include:
- X-ray crystallography : Resolves bond angles and confirms trifluoromethyl positioning (e.g., intermediates in nickel-catalyzed reactions) .
- NMR spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (~δ -60 to -65 ppm), while ¹H/¹³C NMR verifies aromatic substitution patterns .
- In situ XAFS : Monitors metal-ligand coordination during catalytic cycles (e.g., Ni-S bonding in benzothiazepine formation) .
Q. What role does the trifluoromethyl group play in modifying the physicochemical properties of quinoline derivatives?
- Answer : The CF₃ group enhances metabolic stability, lipophilicity (logP +0.5–1.0), and electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets. Fluorine’s electronegativity also reduces basicity (pKa ~3.5 vs. ~4.8 for non-fluorinated analogues), impacting solubility and bioavailability .
Advanced Research Questions
Q. What strategies can optimize nickel-catalyzed insertion reactions for this compound synthesis?
- Answer : Optimization involves:
- Ligand screening : Bulky phosphines (e.g., PCy₃) improve Ni(0) oxidative addition to C–S bonds .
- Solvent effects : Toluene outperforms DMF or THF due to better thermal stability .
- Substrate scope expansion : Electron-deficient alkynes (e.g., ethyl propiolate) increase regioselectivity in benzothiazepine formation .
Q. How do mechanistic studies inform the design of transition-metal-catalyzed syntheses of fluorinated quinolines?
- Answer : Mechanistic insights include:
- Oxidative addition : Ni(0) cleaves benzothiazole C–S bonds, forming thianickelacycle intermediates (confirmed by XRD) .
- Desulfidation : Thermal elimination of sulfur from benzothiazepine occurs via a retro-aza-Michael pathway, requiring temperatures >100°C .
- Catalyst recycling : Au(I)/Au(III) redox cycles in gold-catalyzed methods minimize metal leaching .
Q. How should researchers address contradictions in reported yields between different catalytic systems?
- Answer : Discrepancies (e.g., 85% yield for Ni vs. 65% for Au) arise from:
- Substrate compatibility : Electron-rich alkynes favor Ni catalysis, while sterically hindered substrates perform better with Au .
- Byproduct formation : Nickel systems may generate sulfur-containing byproducts, requiring purification via column chromatography (hexane/EtOAc) .
- Reaction scalability : Ni-catalyzed reactions scale linearly (>10 mmol), whereas Au methods suffer from cost limitations at scale .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives in neurological disease models?
- Answer : Preclinical studies employ:
- In vitro assays : Aβ₄₂ aggregation inhibition (IC₅₀ < 1 μM) in Alzheimer’s models using thioflavin-T fluorescence .
- In vivo pharmacokinetics : Oral administration in Sprague-Dawley rats (10 mg/kg) with HPLC plasma analysis (Cmax ~2.1 μg/mL, t₁/₂ ~6 h) .
- Target validation : Quinoline derivatives are screened as γ-secretase inhibitors (e.g., ELND006/007) using HEK293 cell lines expressing APP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
